molecular formula C7H5IO B048337 2-Iodobenzaldehyde CAS No. 26260-02-6

2-Iodobenzaldehyde

Cat. No. B048337
CAS RN: 26260-02-6
M. Wt: 232.02 g/mol
InChI Key: WWKKTHALZAYYAI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Iodobenzaldehyde and related compounds involves several innovative methods. For example, the selective ortho-bromination of substituted benzaldoximes using palladium-catalyzed C-H activation has been demonstrated as a key step in synthesizing substituted 2-bromobenzaldehydes, highlighting a method that could potentially be adapted for 2-Iodobenzaldehyde synthesis (Dubost et al., 2011). Additionally, the synthesis of 2,6-diiodobenzaldehyde derivatives via highly regioselective metal–iodine exchange offers insights into the synthesis of diiodo derivatives, which might share similarities with 2-Iodobenzaldehyde synthesis approaches (Al‐Zoubi et al., 2020).

Molecular Structure Analysis

The molecular structure of 2-Iodobenzaldehyde plays a crucial role in its reactivity and the types of chemical reactions it can undergo. The presence of the iodine atom significantly affects the electronic properties of the benzaldehyde ring, making it a versatile reagent in organic synthesis.

Chemical Reactions and Properties

2-Iodobenzaldehyde participates in various chemical reactions, such as the nickel-catalyzed annulation with alkynes, indicating its utility in synthesizing complex heterocyclic compounds (Korivi & Cheng, 2005). Another example is its role in the synthesis of indanones via intramolecular Heck reaction of Baylis-Hillman adducts, showcasing its versatility in forming cyclic compounds (Park et al., 2004).

Scientific Research Applications

2-Iodobenzaldehyde is a 2-halobenzaldehyde derivative . It’s commonly used as a reactant in the synthesis of various heterocycles . Here are a few examples:

  • 2,3-Diaryl-1-indenones : These are a type of organic compound that can be synthesized using 2-Iodobenzaldehyde .
  • Indolo[1,2-a]quinazolines : These are another type of heterocyclic compound that can be synthesized using 2-Iodobenzaldehyde .
  • Baylis-Hillman (BH) adducts : These are products of the Baylis-Hillman reaction, which is a carbon-carbon bond forming reaction that can be used to synthesize a variety of organic compounds .
  • 5-phenylindazolo[3,2-b]quinazolin-7(5H)-one : This is a type of organic compound that can be synthesized using 2-Iodobenzaldehyde .
  • 4-(3-iodophenyl)-2,2:6,2-terpyridine : This is another type of organic compound that can be synthesized using 2-Iodobenzaldehyde .
  • Fluoren-9-one : This is a type of organic compound that can be synthesized using 2-Iodobenzaldehyde .
  • 2-formyl-3′-methoxybiphenyl : This is a type of organic compound that can be synthesized using 2-Iodobenzaldehyde .
  • Synthesis of 2,3-Diaryl-1-indenones : 2-Iodobenzaldehyde can be used as a reactant in the synthesis of 2,3-diaryl-1-indenones .
  • Synthesis of Indolo[1,2-a]quinazolines : It can also be used in the synthesis of indolo[1,2-a]quinazolines .
  • Preparation of Baylis-Hillman (BH) adducts : 2-Iodobenzaldehyde can be used in the preparation of Baylis-Hillman (BH) adducts .
  • Preparation of 5-phenylindazolo[3,2-b]quinazolin-7(5H)-one : It can be used in preparing 5-phenylindazolo[3,2-b]quinazolin-7(5H)-one .
  • Preparation of 4-(3-iodophenyl)-2,2:6,2-terpyridine : 2-Iodobenzaldehyde can be used in preparing 4-(3-iodophenyl)-2,2:6,2-terpyridine .
  • Synthesis of Fluoren-9-one : It can be used in the synthesis of fluoren-9-one .
  • Preparation of 2-formyl-3′-methoxybiphenyl : 2-Iodobenzaldehyde can be used in preparing 2-formyl-3′-methoxybiphenyl .

Safety And Hazards

2-Iodobenzaldehyde is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

2-Iodobenzaldehyde is a very useful synthetic intermediate . It is mainly used as a precursor to other organic compounds, such as pharmaceuticals, and plastic additives . Therefore, it is expected to continue to play a significant role in organic synthesis and life science related research .

properties

IUPAC Name

2-iodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IO/c8-7-4-2-1-3-6(7)5-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWKKTHALZAYYAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40180895
Record name Benzaldehyde, 2-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40180895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodobenzaldehyde

CAS RN

26260-02-6
Record name 2-Iodobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26260-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 2-iodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026260026
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzaldehyde, 2-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40180895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of pyridinium chlorochromate (8.28 g, 38.4 mmol) and dry celite (5.00 g) in dry dichloromethane was stirred at room temperature for 15 min. 2-Iodobenzyl alcohol (3.03 g, 12.9 mmol) in dry dichloromethane (50 ml) was added. The suspension was shielded from light and stirred at room temperature for 2 h after which it was diluted with ether, and filtered through celite. The cloudy brown filtrate was concentrated to a red-brown gummy solid which was dissolved in dichloromethane and passed through a short silica column, eluting with dichloromethane. The solution was concentrated to give 2-iodobenzaldehyde (19) as a pale yellow oil (2.87 g, 95%).
Quantity
8.28 g
Type
reactant
Reaction Step One
Quantity
3.03 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
95%

Synthesis routes and methods II

Procedure details

In a flask, 2-iodobenzyl alcohol (4 g, 17.09 mmol) was dissolved in dichloromethane (MC, 85 ml), and then, manganese oxide (MnO2, 14.86 g, 170.92 mmol) was added thereto. The obtained reaction product was stirred under the reflux condition. When the reaction was completed, the obtained reaction product was cooled to the room temperature, and then, fiteated and concentrated using celite, to obtain the title compound (3.6 g, yield 91%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
14.86 g
Type
catalyst
Reaction Step Two
Yield
91%

Synthesis routes and methods III

Procedure details

Commercially available 2-iodobenzyl alcohol (10.0 g, 42.7 mmol) was dissolved in 200 mL CH2Cl2. Upon completion, the reaction was diluted with 250 mL Et2O. The product was recovered as a brown liquid (10.3 g, 104%). TLC: Rf 0.57 (3:1 hexanes/EtOAc). IR (neat): 3061, 2853, 2745, 1696, 1580, 1561. 1H-NMR (400 MHz, CDCl3): δ 10.07 (s, 1H, C1-H), 7.95 (dd, 1H, J=7.9, 1.0, C4-H), 7.88 (dd, 1H, J=7.7, 1.8, C7-H), 7.47 (td, 1H, J=7.5 0.8, C6-H), 7.29 (td, 1H, J=7.6, 1.8, C5-H). 13C-NMR (100 MHz, CDCl3): δ 195.1, 140.2, 135.1, 134.7, 129.9, 128.4, 100.5. EI-MS m/z (rel int): 232 (M+, 100), 231 ([M−H]+, 40), 203 ([M−CHO]+, 15), 105 ([M−I]+, 3).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Iodobenzaldehyde
Reactant of Route 2
2-Iodobenzaldehyde
Reactant of Route 3
2-Iodobenzaldehyde
Reactant of Route 4
Reactant of Route 4
2-Iodobenzaldehyde
Reactant of Route 5
Reactant of Route 5
2-Iodobenzaldehyde
Reactant of Route 6
2-Iodobenzaldehyde

Citations

For This Compound
543
Citations
R Blasco, CR de Arellano… - Organic Preparations and …, 2017 - Taylor & Francis
… The HMBC spectrum of the major reaction product agreed with its structure being 5-hydroxy-2-iodobenzaldehyde (4). Thus, the OH hydrogen correlates now with C4 (d), C5 (s), and C6 (…
Number of citations: 2 www.tandfonline.com
JB Park, SH Ko, WP Hong, KJ Lee - Bulletin of the Korean …, 2004 - koreascience.kr
… 7 The reaction of 2-iodobenzaldehyde (1) with methyl acrylate in the presence of 1 equivalent of 1, 4-diazabi-cyclo [2, 2, 2] octane (DABCO) in neat at room temperature afforded BH …
Number of citations: 33 koreascience.kr
S Golling, P Hansjacob, N Bami… - The Journal of …, 2022 - ACS Publications
… In this paper we report the annulation reaction between 2-iodobenzaldehyde derivatives and various ynamides. This palladium-catalyzed reaction leads to rare polysubstituted amino-…
Number of citations: 3 pubs.acs.org
R Betz, P Klüfers - Acta Crystallographica Section E: Structure …, 2007 - scripts.iucr.org
In the title compound, C7H5IO, the intramolecular bond lengths and angles are normal. Non-crystallographic Cs symmetry is broken by a 10.4 (2) interplanar angle between the formyl …
Number of citations: 7 scripts.iucr.org
C Glidewell, JN Low, JMS Skakle… - … Section C: Crystal …, 2003 - scripts.iucr.org
(IUCr) A chain of edge-fused rings generated by the combination of an N—H⋯O hydrogen bond and an iodo–nitro interaction in 2-iodobenzaldehyde 4-nitrophenylhydrazone versus …
Number of citations: 16 scripts.iucr.org
C Glidewell, JN Low, JMS Skakle… - … Section C: Crystal …, 2004 - scripts.iucr.org
… The supramolecular structures of (I) and (II) (Figs 3 and 4) may be contrasted with that of the isomeric 2-iodobenzaldehyde-2,4-dinitrophenylhydrazone, (IV) (Glidewell et al., 2003). In …
Number of citations: 17 scripts.iucr.org
A Thanetchaiyakup, S Borwornpinyo, H Rattanarat… - Tetrahedron …, 2021 - Elsevier
… Fortunately, when we performed the reaction of 8c with increasing amounts of 2-iodobenzaldehyde (4a) (3.6 equiv), Cs 2 CO 3 (5.0 equiv), CuI (0.5 equiv), and l-proline (1.0 equiv) at …
Number of citations: 7 www.sciencedirect.com
AV Vypolzov, DV Dar'In, SG Ryazanov… - Chemistry of Heterocyclic …, 2011 - Springer
The reaction of benzamidines with 2-bromo- and 2-iodobenzaldehydes catalyzed by the CuI/L-proline system has been studied. Reaction with 2-iodobenzaldehyde leads to the …
Number of citations: 11 link.springer.com
D Wang, Q Lu, Z Li, C Fang, R Liu, B Yang, G Shen - Molecules, 2022 - mdpi.com
The efficient “One-pot” CuCl 2 -catalyzed C–S bond coupling reactions were developed for the synthesis of dibenzo[b,f][1,4]thiazepines and 11-methy-ldibenzo[b,f][1,4]thiazepines via 2-…
Number of citations: 8 www.mdpi.com
MJ Mphahlele, TM El-Gogary, SJ Zamisa - Journal of Molecular Structure, 2023 - Elsevier
The structures of 2‑hydroxy-3-iodo-6-methoxyacetophenone 2a and 2‑hydroxy-3-iodo-6-methoxybenzaldehyde 2b were elucidated using a combination of NMR, IR and UV–Vis …
Number of citations: 0 www.sciencedirect.com

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